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Cat. No.: B15552305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent Western blotting has emerged as a powerful technique for protein detection and

quantification, offering a wider dynamic range and the potential for multiplexing compared to

traditional chemiluminescent methods. AF 568 NHS ester is a bright, photostable, amine-

reactive fluorescent dye ideal for labeling antibodies for use in fluorescent Western blotting.

This document provides detailed application notes and protocols for the use of AF 568 NHS
ester in this application, aimed at enabling researchers to achieve high-quality, quantitative

results.

AF 568 is spectrally similar to other well-known orange fluorescent dyes, offering excellent

performance in fluorescent imaging applications. Its N-hydroxysuccinimide (NHS) ester

functional group reacts efficiently with primary amines on proteins, such as the side chain of

lysine residues, to form a stable covalent amide bond. This allows for the straightforward and

robust labeling of primary or secondary antibodies for direct or indirect fluorescent Western blot

detection.
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Property Value Reference

Excitation Maximum (λex) ~578 nm [1]

Emission Maximum (λem) ~602 nm [1]

Molar Extinction Coefficient (ε) ~88,000 cm⁻¹M⁻¹ [1]

Molecular Weight ~791.8 g/mol [1]

Reactive Group
N-hydroxysuccinimide (NHS)

ester
[1]

Reactivity Primary amines [1]

Table 2: Performance Comparison of AF 568 with a
Traditional Fluorophore
This table illustrates the superior photostability of AF 568 (structurally identical to Alexa Fluor®

568) compared to a traditional fluorophore, fluorescein isothiocyanate (FITC), highlighting its

suitability for applications requiring repeated imaging or longer exposure times.

Feature AF 568 FITC

Relative Photostability Higher Lower

Signal Decay after Continuous

Illumination

Slower decay, retaining a

stronger signal over time.

Faster decay, leading to rapid

signal loss.

Data synthesized from studies comparing the photostability of Alexa Fluor® dyes to traditional

dyes like FITC.

Table 3: Example of Linear Dynamic Range for a Target
Protein Detected with an AF 568-labeled Antibody
This table demonstrates the concept of a linear dynamic range for quantitative Western

blotting. The signal intensity should be proportional to the amount of protein loaded within this

range. It is crucial to determine the linear range for each specific antigen-antibody pair.
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Protein Loaded (µg)
Relative Signal Intensity
(Arbitrary Units)

Linearity

1.25 15,000 Linear

2.5 31,000 Linear

5.0 62,000 Linear

10.0 125,000 Linear

20.0 240,000 Approaching Saturation

40.0 260,000 Saturated

Experimental Protocols
Protocol 1: Labeling of an Antibody with AF 568 NHS
Ester
This protocol describes the labeling of a stock solution of a purified antibody (e.g., IgG) with AF
568 NHS ester.

Materials:

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

AF 568 NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Antibody Preparation:
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If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be

dialyzed against PBS.

Adjust the antibody concentration to 2-5 mg/mL in PBS.

Add 1/10th volume of Labeling Buffer to the antibody solution to raise the pH to ~8.3.

AF 568 NHS Ester Stock Solution Preparation:

Allow the vial of AF 568 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mg/mL stock solution of AF 568 NHS ester in anhydrous DMSO immediately

before use.

Labeling Reaction:

Calculate the required volume of the AF 568 NHS ester stock solution. A molar excess of

10-20 fold of dye to antibody is a good starting point for optimization.

Calculation Example: For 1 mg of a 150 kDa IgG antibody, you would have

approximately 6.67 nmol of antibody. A 15-fold molar excess would require ~100 nmol of

AF 568 NHS ester.

While gently vortexing the antibody solution, add the calculated amount of the AF 568
NHS ester stock solution.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

The first colored fraction to elute will be the AF 568-labeled antibody.

Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified labeled antibody at 280 nm (A280) and ~578 nm

(Amax).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

and the molar extinction coefficients. A correction factor for the dye's absorbance at 280

nm should be applied.

The DOL is the molar ratio of the dye to the protein. An optimal DOL for most applications

is between 2 and 7.

Protocol 2: Fluorescent Western Blotting using an AF
568-labeled Secondary Antibody
This protocol outlines the steps for performing a fluorescent Western blot using a primary

antibody followed by an AF 568-labeled secondary antibody.

Materials:

Low-fluorescence PVDF or nitrocellulose membrane

Transfer buffer

Tris-buffered saline with 0.1% Tween-20 (TBST)

Fluorescent-optimized blocking buffer (e.g., commercial formulations or 5% BSA in TBST)

Primary antibody (unlabeled)

AF 568-labeled secondary antibody

Fluorescent imaging system with appropriate excitation and emission filters for AF 568.

Procedure:

SDS-PAGE and Protein Transfer:

Separate your protein samples by SDS-PAGE.
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Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane using a

standard wet or semi-dry transfer protocol.

Membrane Blocking:

After transfer, wash the membrane briefly with TBST.

Incubate the membrane in a fluorescent-optimized blocking buffer for 1 hour at room

temperature with gentle agitation. Note: Milk-based blockers are generally not

recommended for fluorescent Western blotting due to potential autofluorescence.

Primary Antibody Incubation:

Dilute the primary antibody in the blocking buffer to the recommended concentration. This

may require optimization and is often different from concentrations used in

chemiluminescent Western blotting.

Incubate the membrane with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C with gentle agitation.

Washing:

Decant the primary antibody solution.

Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.

Secondary Antibody Incubation:

Dilute the AF 568-labeled secondary antibody in the blocking buffer to its optimal

concentration (typically in the range of 0.1-0.5 µg/mL).

Incubate the membrane with the secondary antibody solution for 1 hour at room

temperature with gentle agitation. Crucially, protect the membrane from light from this

point onwards to prevent photobleaching of the fluorophore.

Final Washes:

Decant the secondary antibody solution.
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Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

Imaging:

The membrane can be imaged wet or after drying.

Place the membrane in a fluorescent imaging system.

Excite the membrane at ~578 nm and capture the emission at ~602 nm.

Adjust the exposure time to obtain a strong signal without saturating the detector.

Mandatory Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell

proliferation, differentiation, and survival. Its dysregulation is implicated in many cancers.

Western blotting is a common technique to study the activation of this pathway by detecting the

phosphorylation of EGFR and its downstream targets.
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Caption: The EGFR signaling cascade, a common target for Western blot analysis.
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Experimental Workflow Diagram
The following diagram illustrates the key steps in performing a fluorescent Western blot using

an AF 568-labeled antibody.
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Caption: Workflow for fluorescent Western blotting with AF 568-labeled antibodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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